molecular formula C16H11IO4 B5125045 (3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one

(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one

Cat. No.: B5125045
M. Wt: 394.16 g/mol
InChI Key: GKHUHVRMDQPMTO-FLIBITNWSA-N
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Description

(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one is an organic compound characterized by its unique structure, which includes an iodofuran and a methoxyphenyl group

Properties

IUPAC Name

(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IO4/c1-19-12-4-2-10(3-5-12)14-9-11(16(18)21-14)8-13-6-7-15(17)20-13/h2-9H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHUHVRMDQPMTO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)I)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)I)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[(5-iodofuran-2-yl)methylidene]-5-(4-methoxyphenyl)furan-2-one is unique due to its iodofuran moiety, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.

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